![molecular formula C32H21Br B3018080 9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene CAS No. 1195975-03-1](/img/structure/B3018080.png)
9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene
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Overview
Description
The compound "9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is of interest due to its potential applications in organic electronics and photonics, particularly because of its structural relation to anthracene derivatives that exhibit unique photophysical properties.
Synthesis Analysis
The synthesis of anthracene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 9,10-disubstituted anthracenes can be achieved through reactions such as Sonogashira cross-coupling, as demonstrated in the synthesis of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene . Similarly, the synthesis of 9-bromo-10-diphenylphosphanylanthracene involves the treatment of 9,10-dibromoanthracene with n-butyllithium and chlorodiphenylphosphane . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate biphenyl and bromo-phenyl substituents at the 9 and 10 positions of the anthracene core.
Molecular Structure Analysis
The molecular structure of anthracene derivatives can vary significantly depending on the substituents attached to the anthracene core. For example, the molecular structure of 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene exhibits a butterfly shape due to the presence of aryl groups on exocyclic methylene positions . This indicates that the introduction of substituents can lead to non-planar conformations, which can influence the photophysical properties of the molecule.
Chemical Reactions Analysis
Anthracene derivatives can undergo various chemical reactions, including oxidation and complexation. For instance, 9-bromo-10-diphenylphosphanylanthracene can be oxidized with chalcogens to yield different oxidized species . Additionally, 9-(Guanidinomethyl)-10-vinylanthracene derivatives show complexation with carboxylic acids or carboxylates . These reactions are crucial for modifying the properties of the anthracene derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure and substituents. For example, the solvatochromic properties of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene demonstrate how solvent polarity affects the fluorescence emission . Moreover, the aggregation-induced emission (AIE) behaviors of 9,10-dithienylanthracene derivatives highlight the impact of molecular packing and intermolecular interactions on their luminescent properties . These properties are essential for the development of materials for optical and electronic devices.
Scientific Research Applications
Photophysical Properties and Photon Upconversion
Anthracene derivatives, including those with biphenyl and phenyl substituents, are investigated for their photophysical characteristics. These compounds are pivotal in the development of materials for organic light-emitting diodes (OLEDs) and photon upconversion systems. A study highlighted the synthesis of anthracenes with phenyl and thiophene substituents, demonstrating their potential in triplet-triplet annihilation upconversion (TTA-UC) systems. This upconversion is essential for improving the efficiency of solar cells and developing new photonic devices (Gray et al., 2015).
Luminescence and Crystal Structures
Biphenyl carbazole derivatives have been synthesized and analyzed for their luminescence properties. These compounds show promising applications in the development of materials for advanced optical devices due to their high thermal stability and distinct luminescence characteristics (Tang et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Anthracene-based compounds, especially those free from alkyl chains, are explored for their solubility and optical properties, contributing to the advancement of solution-processed OLEDs. These materials facilitate the fabrication of efficient blue-emitting OLEDs, which are crucial for display and lighting technologies (Yun et al., 2016).
Cell Imaging Applications
Derivatives of anthracene, particularly those incorporating thiophene units, have been identified to exhibit aggregation-induced emission (AIE) properties. These materials are useful in biological imaging, offering bright fluorescence for cell labeling and tracking. Their reversible mechanofluorochromic performance also makes them applicable in sensing and imaging technologies (Wang et al., 2020).
Electrochemistry and Spin Resonance
The electrochemical properties of anthracene derivatives are studied for insights into their redox behaviors, which are fundamental for developing electronic and photovoltaic devices. These studies provide a deeper understanding of the electronic structures of such compounds, relevant for molecular electronics (Marcoux et al., 1970).
Mechanism of Action
Target of Action
The primary targets of the compound “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene”, also known as “10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene”, are currently unknown. This compound is a derivative of anthracene , a polycyclic aromatic hydrocarbon, and its targets could be similar to those of other anthracene derivatives.
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to other anthracene derivatives, it may interact with its targets in a similar manner. Anthracene derivatives are known for their photophysical properties , suggesting that this compound might interact with its targets through light-induced processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Anthracene derivatives are often used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer properties . This suggests that the compound might influence energy transfer pathways in its targets.
Pharmacokinetics
Pharmacokinetic studies would provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body . This information is crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other anthracene derivatives, it might exhibit similar effects. For instance, some anthracene derivatives are known to exhibit high thermal stability and blue emission with a high quantum yield . .
Action Environment
The action of this compound can be influenced by various environmental factors. It is also soluble in hot non-polar solvents due to its low polarity . These solubility properties suggest that the compound’s action, efficacy, and stability might be influenced by the solvent environment.
Safety and Hazards
Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects . The safety and hazards of “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” would likely depend on its specific structure and properties.
properties
IUPAC Name |
10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21Br/c33-32-28-14-8-7-13-27(28)31(25-17-15-24(16-18-25)22-9-3-1-4-10-22)30-21-26(19-20-29(30)32)23-11-5-2-6-12-23/h1-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUZRYYKSIYQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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